2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
The compound 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile features a pyrimidine core substituted with methyl and morpholinyl groups at positions 2 and 6, respectively. This pyrimidine is linked via a piperazine moiety to a cyclopenta[b]pyridine-3-carbonitrile scaffold.
Properties
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-24-20(14-21(25-16)28-9-11-30-12-10-28)27-5-7-29(8-6-27)22-18(15-23)13-17-3-2-4-19(17)26-22/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTHMDYWOAKTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound 74 ()
- Structure: 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile.
- Key Differences :
- Replaces the cyclopenta[b]pyridine with a pyridine ring.
- Piperidine instead of piperazine linker.
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile ()
- Structure : Methoxyphenyl and pyridinyl substituents on pyrimidine.
- Key Differences :
- Methoxyphenyl group at position 4 versus methyl/morpholinyl at positions 2/6 in the target compound.
- Higher predicted boiling point (542.7°C) due to methoxyphenyl’s bulkiness.
- Implications : The electron-donating methoxy group may improve solubility but reduce metabolic stability compared to the target’s morpholinyl group .
Analogues with Heterocyclic Cores
Thieno[3,2-d]pyrimidine Derivatives (–7)
- Examples: 2-Chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
- Key Differences: Thienopyrimidine core instead of pyrimidine-cyclopenta[b]pyridine. Sulfonyl or cyclopropanesulfonyl groups in some derivatives.
- Implications: The sulfur atom in thienopyrimidine enhances π-π stacking, while sulfonyl groups improve solubility and target affinity (e.g., kinase inhibitors) .
Pyrazolo[4,3-d]pyrimidine-3-carbonitrile ()
- Structure: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile.
- Key Differences: Pyrazolo-pyrimidine fused core with fluorophenyl and butylamino groups. Oxo group at position 6.
Physicochemical and Pharmacokinetic Properties
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